
Application Notes and Protocols for the
Experimental Use of Hirudin in Hemodialysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hirtin

Cat. No.: B1259772 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Hirudin and its recombinant forms, such as lepirudin and desirudin, are potent direct thrombin

inhibitors that have been investigated as an alternative anticoagulant to heparin in

hemodialysis, particularly in patients with heparin-induced thrombocytopenia (HIT).[1] Unlike

heparin, hirudin's anticoagulant effect is independent of antithrombin III and it directly binds to

and inactivates thrombin. Its primary route of elimination is renal, which necessitates careful

dose adjustments in patients with renal insufficiency to mitigate the risk of bleeding.[2][3][4]

These notes provide a summary of experimental data and protocols for the use of hirudin in a

hemodialysis setting.

Data Presentation
The following tables summarize quantitative data from various experimental and clinical studies

on the use of hirudin in hemodialysis.

Table 1: Hirudin Dosage Regimens in Hemodialysis
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Study
Population

Hirudin Type
Dosage
Regimen

Key Outcomes Reference

Nephrectomized

Dogs

Recombinant

Desulfatohirudin

(r-hirudin)

0.5 mg/kg

intravenous

bolus

Prevention of

thrombus

formation in the

extracorporeal

circuit without

significant

bleeding

complications.[5]

[6]

[5][6]

Critically Ill

Patients with

Suspected HIT

on CVVHD

Recombinant

Hirudin

(Lepirudin)

Continuous IV

infusion: 0.006 to

0.025 mg/kg/hr

(N=2) or

Repetitive IV

boli: 0.007 to

0.04 mg/kg

(N=5)

Dosage had to

be individualized.

Anticoagulation

was achievable

without

excessive

bleeding risk with

close monitoring.

[2]

Chronic

Hemodialysis

Patients

Recombinant

Hirudin (HBW

023)

0.08 mg/kg

intravenous

bolus

Maintained

without clotting

events; no

bleeding was

observed.[7]

Lower doses

(0.02, 0.04, 0.06

mg/kg) were

associated with

clotting.

[7]

Chronic Renal

Failure Patients

Recombinant

Hirudin (r-

hirudin)

0.15 mg/kg

intravenous

bolus

Effective dialysis

with a shorter

aPTT compared

to heparin,

suggesting a

[8]
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lower bleeding

risk.[8]

Patient with HIT

on Regular

Hemodialysis

Recombinant

Hirudin (r-

hirudin)

0.14 mg/kg

intravenous

bolus

Achieved

efficient

hemodialysis for

over 50 sessions

without major

issues.

[9]

Table 2: Pharmacokinetic and Monitoring Parameters for Hirudin in Renal Impairment
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Parameter Value / Observation Context Reference

Elimination Half-Life

(t½)

~6-8 hours in

nephrectomized dogs.

[5] Lengthens to up to

150 hours with

deteriorating renal

function in humans.

Demonstrates the

critical impact of renal

function on drug

clearance.

[3][5]

Target aPTT

1.5 to 2.0 times

baseline.[2] 1.5 to 2.5

times baseline.

Common target range

for therapeutic

anticoagulation.

[2][10][11]

aPTT with 0.15 mg/kg

r-hirudin
65 to 103 seconds

This was considered

effective for dialysis

and shorter than with

heparin (>120

seconds).

[8]

Activated Clotting

Time (ACT)

Cut-off value below

which clotting is

expected was 12

minutes.

ACT was found to

distinguish between

patients with and

without clotting.

[7]

Ecarin Clotting Time

(ECT)

Used as a bedside

method for monitoring

blood levels and for

dosage adjustments.

[9] Shows a more

linear correlation to

lepirudin plasma

levels than aPTT at

higher concentrations.

Potentially a more

reliable monitoring

tool than aPTT.

[3][9]

Therapeutic Blood

Level

0.5 to 1.5 µg/mL The antithrombotic

effect is within this

range. A concentration

of 2 µg/mL is

associated with an

[9][11]
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increased bleeding

tendency.

Experimental Protocols
Protocol 1: Anticoagulation with Recombinant Hirudin (Lepirudin) during Continuous

Venovenous Hemodialysis (CVVHD) in Critically Ill Patients

Objective: To provide safe and effective anticoagulation for CVVHD in critically ill patients,

particularly those with suspected HIT.

Patient Population: Critically ill patients with acute kidney injury requiring CVVHD, including

those with suspected heparin-induced thrombocytopenia.[2]

Materials:

Recombinant hirudin (Lepirudin) for injection.

CVVHD machine.

Polysulfone high-flux hemodialyzer (e.g., 0.75 m²).[2]

Standard dialysis and replacement fluids.

Equipment for monitoring aPTT and/or ECT.

Methodology:

Baseline Assessment: Before initiating hirudin, obtain a baseline aPTT.

Dosing Strategy (Individualized):

Continuous Intravenous Infusion: Initiate a continuous infusion of lepirudin at a rate of

0.006 to 0.025 mg/kg/hr.[2] The starting dose should be at the lower end of this range,

especially in anuric patients.

Repetitive Intravenous Boli: Administer an initial bolus of 0.007 to 0.04 mg/kg.[2]

Subsequent boli should be guided by aPTT monitoring.
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Monitoring:

Measure systemic aPTT 4 hours after the start of treatment and 4 hours after every

dosage change.[3] Once stable, monitor at least once daily.

The target aPTT should be 1.5 to 2.0 times the patient's baseline value.[2]

Closely monitor the patient for any signs of bleeding (e.g., at catheter insertion sites,

gastrointestinal bleeding) or clotting in the extracorporeal circuit.

Dose Adjustment:

If the aPTT is below the target range and there is evidence of clotting, increase the

infusion rate or the bolus dose by 20%.[3]

If the aPTT is above the target range or there are signs of bleeding, reduce the dose or

temporarily discontinue the infusion.

Endpoint Assessment:

Efficacy: Prevention of clotting in the hemodialyzer and circuit.

Safety: Incidence of major and minor bleeding events.

Protocol 2: Bolus-Only Anticoagulation with Recombinant Hirudin for Intermittent Hemodialysis

Objective: To evaluate the efficacy and safety of a single bolus of recombinant hirudin for

anticoagulation during a standard intermittent hemodialysis session.

Patient Population: Patients with chronic renal failure on maintenance hemodialysis.[7][8]

Materials:

Recombinant hirudin for injection.

Standard hemodialysis machine and dialyzer (e.g., low flux polysulfone).[7]

Equipment for monitoring Activated Clotting Time (ACT) or aPTT.
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Methodology:

Baseline Assessment: Record baseline coagulation parameters (aPTT, ACT).

Administration: Administer a single intravenous bolus of recombinant hirudin at a dose of

0.08 mg/kg just before the start of the hemodialysis session.[7]

Monitoring:

Monitor ACT at regular intervals during dialysis (e.g., at 2 and 4 hours). A target ACT of

>12 minutes may be considered to prevent clotting.[7]

Alternatively, monitor aPTT to ensure it remains within a therapeutic range (e.g., 65-103

seconds).[8]

Visually inspect the dialyzer and blood lines for evidence of clot formation.

Monitor the patient for any signs of bleeding.

Post-Dialysis:

Measure plasma hirudin levels at the end of dialysis and before the next session to

assess for drug accumulation.[7]

Endpoint Assessment:

Efficacy: Successful completion of the dialysis session without significant clotting in the

dialyzer.

Safety: Absence of bleeding complications during and immediately after the dialysis

session.
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Hirudin Administration
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Control (e.g., Heparin)
(if applicable)

Group 2

In-Dialysis Monitoring
(aPTT/ACT, Bleeding, Clotting)

Endpoint Assessment
(Efficacy & Safety)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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